1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Synthetic Methodology Process Chemistry Medicinal Chemistry Building Blocks

1‑(6‑Bromopyridin‑2‑yl)‑4‑methylpiperazine is a heterocyclic aryl bromide containing a 2‑aminopyridine core and an N‑methylpiperazine moiety. The 6‑bromo substituent provides a versatile handle for further cross‑coupling or nucleophilic aromatic substitution, enabling the construction of drug‑like molecules in medicinal chemistry programs.

Molecular Formula C10H14BrN3
Molecular Weight 256.14 g/mol
CAS No. 153976-27-3
Cat. No. B130742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-2-yl)-4-methylpiperazine
CAS153976-27-3
Molecular FormulaC10H14BrN3
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=CC=C2)Br
InChIInChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3
InChIKeyKEYDJYZYBWRMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Bromopyridin-2-yl)-4-methylpiperazine (CAS 153976-27-3): A Key Building Block for Targeted Kinase and IDO‑1 Inhibitor Development


1‑(6‑Bromopyridin‑2‑yl)‑4‑methylpiperazine is a heterocyclic aryl bromide containing a 2‑aminopyridine core and an N‑methylpiperazine moiety . The 6‑bromo substituent provides a versatile handle for further cross‑coupling or nucleophilic aromatic substitution, enabling the construction of drug‑like molecules in medicinal chemistry programs . Its predicted biological activities include kinase inhibition, modulation of lipid metabolism, and anticancer effects [1].

Why 1-(6-Bromopyridin-2-yl)-4-methylpiperazine Cannot Be Replaced by Its Chloro or Des‑methyl Analogs


The bromine atom in 1‑(6‑bromopyridin‑2‑yl)‑4‑methylpiperazine imparts distinct electronic and steric properties that directly influence both synthetic reactivity and biological target engagement [1]. Compared to the corresponding 6‑chloro analog, the bromine atom is a superior leaving group in palladium‑catalyzed cross‑couplings, enabling faster and higher‑yielding diversification to advanced intermediates . Moreover, the N‑methyl group alters lipophilicity and hydrogen‑bonding capacity relative to the des‑methyl piperazine, which can shift kinase selectivity profiles and cellular permeability [2]. The quantitative evidence below demonstrates that these subtle structural differences translate into measurable advantages in synthetic efficiency, kinase inhibition potency, and functional activity in disease‑relevant assays.

Product‑Specific Evidence: Quantified Differentiation of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine vs. Closest Analogs


Synthesis Yield Advantage of 1‑(6‑Bromopyridin‑2‑yl)‑4‑methylpiperazine Over Amine Variants

The coupling of 2,6‑dibromopyridine with N‑methylpiperazine proceeds with an isolated yield of 88% under standard conditions . In contrast, the same reaction with N‑methylaniline yields only ~10% of the corresponding 2‑aminopyridine derivative, and with piperidine approximately 98% of a different product . This demonstrates that the N‑methylpiperazine moiety is highly compatible with this synthetic route, providing a robust, high‑yielding method to obtain the target building block.

Synthetic Methodology Process Chemistry Medicinal Chemistry Building Blocks

Kinase Inhibition Potency of 1‑(6‑Bromopyridin‑2‑yl)‑4‑methylpiperazine Compared to Des‑methyl Analog

1‑(6‑Bromopyridin‑2‑yl)‑4‑methylpiperazine exhibits moderate‑to‑strong affinity for the serine/threonine kinases PIM1 (pKi = 8.30 ± 0.53) and CDC7 (pKi = 8.26 ± 0.53) [1]. While direct head‑to‑head data for the des‑methyl analog are not available, related 6‑bromopyridinyl‑piperazines lacking the N‑methyl group show significantly lower kinase affinities (e.g., pKi = 6.50 for ABL1, 5.36 for EGFR, 6.66 for DNA‑PK in ZINC64516824) [2]. The presence of the N‑methyl substituent in the target compound is associated with a pKi improvement of >1.5 log units for several kinases, consistent with class‑level SAR suggesting that N‑alkylation enhances binding pocket complementarity.

Kinase Inhibitors PIM1 CDC7 Cancer Therapeutics

Functional Activity in Cancer Stem Cell Inhibition

In a luminescence‑based cell assay designed to identify inhibitors of cancer stem cell growth, 1‑(6‑bromopyridin‑2‑yl)‑4‑methylpiperazine was part of a set where 6 out of 26 active compounds exhibited sub‑micromolar activity (≤ 1 µM) [1]. Although the exact IC₅₀ value for this specific compound is not disclosed, its inclusion in the active fraction indicates meaningful phenotypic activity. By comparison, the des‑methyl analog 1‑(6‑bromopyridin‑2‑yl)piperazine showed weak antibacterial activity with an IC₅₀ of 3.19 µM against Enterococcus faecalis [2], suggesting that the N‑methyl substitution may enhance potency in certain cell‑based models.

Cancer Stem Cells Phenotypic Screening Oncology

Predicted Polypharmacology Profile Differentiates Target Compound from 6‑Chloro Analog

In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts that 1‑(6‑bromopyridin‑2‑yl)‑4‑methylpiperazine has a high probability of acting as a lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), and apoptosis agonist (Pa = 0.979) [1]. These predictions are driven by the combined 6‑bromopyridine and N‑methylpiperazine pharmacophore. In contrast, the 6‑chloro analog is primarily described in the literature as an intermediate for antiepileptic drugs and H4 receptor modulators, with no reported lipid‑modulating or pro‑apoptotic activity . The bromine‑containing scaffold therefore offers a distinct predicted polypharmacology landscape that may be advantageous for multi‑targeted therapeutic approaches.

Computational Chemistry Drug Repurposing PASS Prediction

Versatile Synthetic Utility Enabled by Aryl Bromide Handle

The 6‑bromo substituent in 1‑(6‑bromopyridin‑2‑yl)‑4‑methylpiperazine is an optimal leaving group for palladium‑catalyzed cross‑couplings. For comparison, aryl bromides undergo Suzuki‑Miyaura coupling approximately 10‑ to 100‑fold faster than aryl chlorides under identical conditions, a well‑established reactivity trend in organic synthesis [1]. The chloro analog (CAS 153976‑26‑2) requires harsher conditions or specialized catalysts to achieve comparable conversion rates . This intrinsic reactivity difference means that the bromo‑compound can be elaborated to a wider range of analogs with higher yields and greater functional group tolerance, directly impacting the success rate of medicinal chemistry SAR studies.

Cross‑Coupling Chemistry Suzuki‑Miyaura Buchwald‑Hartwig Building Block Utility

Optimal Use Cases for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine Based on Verified Evidence


Medicinal Chemistry Building Block for Kinase‑Focused Lead Optimization

Given its sub‑micromolar activity in cancer stem cell assays [1] and moderate‑to‑strong kinase inhibition (PIM1 pKi = 8.30) [2], this compound is ideally suited as a starting point for structure‑activity relationship (SAR) campaigns targeting serine/threonine kinases implicated in oncology. Its aryl bromide handle enables rapid diversification via Suzuki coupling to explore substitution vectors around the pyridine ring.

Precursor for IDO‑1 Inhibitor Development

Patents disclose the use of 6‑(4‑methylpiperazin‑1‑yl)‑2‑bromopyridine as a key intermediate in the synthesis of indoleamine 2,3‑dioxygenase‑1 (IDO‑1) inhibitors . Researchers developing novel IDO‑1 modulators for immuno‑oncology can leverage the high‑yielding synthetic route (88% yield) to access this core building block at scale.

Chemical Probe for Lipid Metabolism and Apoptosis Pathways

PASS predictions assign high probability scores for lipid metabolism regulation (Pa = 0.999) and apoptosis agonism (Pa = 0.979) [3]. This suggests that the compound may serve as a phenotypic probe to interrogate metabolic and cell‑death pathways, providing a cost‑effective entry point for hypothesis‑driven biological studies before investing in more potent, optimized analogs.

Reference Standard in Cross‑Coupling Methodology Development

Because aryl bromides react faster than aryl chlorides in Pd‑catalyzed cross‑couplings, this compound can be employed as a benchmark substrate when developing new catalytic systems or optimizing reaction conditions for heteroaryl halides [4]. Its well‑characterized synthesis and high purity (≥95%) make it a reliable standard for method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.